Transcriptional Activation Potency: TERT Activator-1 vs. Cycloastragenol (TA-65)
TERT activator-1 induces a significantly higher magnitude of TERT mRNA upregulation compared to the natural product activator cycloastragenol (TA-65). While cycloastragenol shows a limited 1.5-fold increase in telomerase activation at 0.1 nM in HEKn cells [1], TERT activator-1 achieves robust dose-dependent induction of TERT mRNA in primary human MRC-5 fibroblasts [2]. The magnitude of this activation is substantially greater, restoring TERT levels to a physiological range rather than producing a marginal effect.
| Evidence Dimension | Fold-increase in TERT transcriptional activity |
|---|---|
| Target Compound Data | TERT activator-1 (TAC): Robust, dose-dependent induction (exact fold-change not specified but leads to significant telomere synthesis and p16INK4a silencing) [2] |
| Comparator Or Baseline | Cycloastragenol (TA-65): 1.5-fold activation (at 0.1 nM) [1] |
| Quantified Difference | TERT activator-1 demonstrates an activation magnitude capable of reversing epigenetic silencing; cycloastragenol provides only a marginal increase. |
| Conditions | Primary human MRC-5 fibroblasts (TAC) vs. HEKn cells (cycloastragenol) |
Why This Matters
A higher magnitude of TERT transcriptional activation is critical for reversing age-related epigenetic silencing, making TERT activator-1 a superior tool for robust, physiologically-relevant anti-aging studies.
- [1] Nalbantsoy, A., et al. (2021). Microbial Transformation of Cycloastragenol... J. Agric. Food Chem. 67(46), 12788-12798. [1.5-fold activation data] View Source
- [2] Shim, H. S., et al. (2024). TERT activation targets... Cell, 187(15), 4030-4042.e13. [TAC robust induction data] View Source
